Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride
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Overview
Description
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the esterification of 6-(2-aminoethyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 6-(2-aminoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(2-aminoethyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methylpyridine-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-pyrazinecarboxylate: Another ester derivative with a pyrazine ring instead of a pyridine ring.
Uniqueness
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is unique due to its specific aminoethyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H14Cl2N2O2 |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-4-2-3-7(11-8)5-6-10;;/h2-4H,5-6,10H2,1H3;2*1H |
InChI Key |
LDKYMFSBSDGIFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCN.Cl.Cl |
Origin of Product |
United States |
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